molecular formula C20H23ClN6O3S B2679077 N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 951534-16-0

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2679077
CAS No.: 951534-16-0
M. Wt: 462.95
InChI Key: JMEVRLAMPWBHBT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thiazolopyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, aryl halides, and various catalysts are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of analogs with different functional groups.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets and its potential as a drug candidate.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-methoxybenzylidene)aniline
  • Methyl 3-chloro-4-methoxybenzoate
  • 4-methoxyphenyl N-(3-chloro-4-methylphenyl)carbamate

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide stands out due to its thiazolopyrimidine core, which imparts unique biological activity

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O3S/c1-3-25-6-8-26(9-7-25)20-24-18-17(31-20)19(29)27(12-22-18)11-16(28)23-13-4-5-15(30-2)14(21)10-13/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEVRLAMPWBHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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